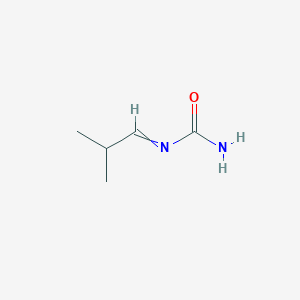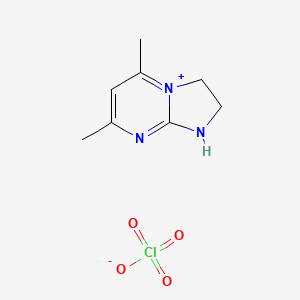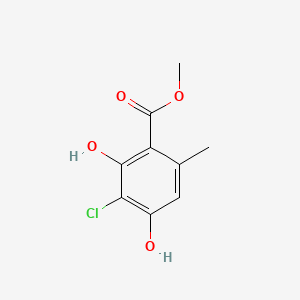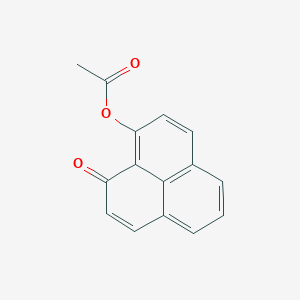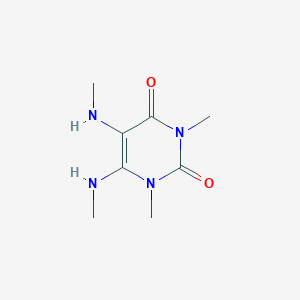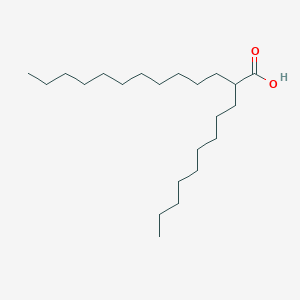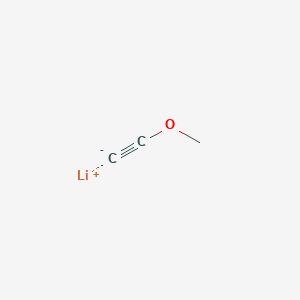
lithium;methoxyethyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium methoxyethyne is a compound that combines lithium, a highly reactive alkali metal, with methoxyethyne, an organic molecule containing a methoxy group attached to an ethyne (acetylene) backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium methoxyethyne typically involves the reaction of lithium acetylide with methanol. The reaction proceeds as follows:
LiC≡CH+CH3OH→LiC≡C-OCH3+H2
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of lithium acetylide. The reaction mixture is usually stirred at room temperature until the evolution of hydrogen gas ceases, indicating the completion of the reaction.
Industrial Production Methods
Industrial production of lithium methoxyethyne may involve the use of advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. The process would involve the careful handling of lithium acetylide and methanol, with strict control over reaction conditions to prevent side reactions and ensure safety.
化学反应分析
Types of Reactions
Lithium methoxyethyne can undergo various types of chemical reactions, including:
Oxidation: Lithium methoxyethyne can be oxidized to form lithium methoxyacetate.
Reduction: The compound can be reduced to form lithium methoxyethane.
Substitution: Lithium methoxyethyne can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used under basic conditions.
Major Products
Oxidation: Lithium methoxyacetate
Reduction: Lithium methoxyethane
Substitution: Various substituted methoxyethyne derivatives
科学研究应用
Lithium methoxyethyne has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of lithium methoxyethyne involves its ability to participate in various chemical reactions due to the presence of the reactive lithium and methoxyethyne groups. The lithium atom can act as a strong nucleophile, while the methoxyethyne group can undergo addition and substitution reactions. These properties make lithium methoxyethyne a versatile compound in synthetic chemistry.
相似化合物的比较
Similar Compounds
Lithium acetylide: Similar in reactivity but lacks the methoxy group.
Methoxyethyne: Contains the methoxyethyne group but lacks the lithium atom.
Lithium methoxide: Contains lithium and methoxy groups but lacks the ethyne backbone.
Uniqueness
Lithium methoxyethyne is unique due to the combination of lithium’s reactivity and the functional versatility of the methoxyethyne group. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components alone.
Conclusion
Lithium methoxyethyne is a compound with significant potential in various scientific and industrial applications. Its unique combination of lithium and methoxyethyne groups allows for diverse chemical reactivity and versatility in synthetic chemistry. Further research into its properties and applications could lead to new advancements in materials science, pharmaceuticals, and other fields.
属性
CAS 编号 |
36677-82-4 |
|---|---|
分子式 |
C3H3LiO |
分子量 |
62.0 g/mol |
IUPAC 名称 |
lithium;methoxyethyne |
InChI |
InChI=1S/C3H3O.Li/c1-3-4-2;/h2H3;/q-1;+1 |
InChI 键 |
IXWZSIDKMOQNDL-UHFFFAOYSA-N |
规范 SMILES |
[Li+].COC#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane](/img/structure/B14675261.png)

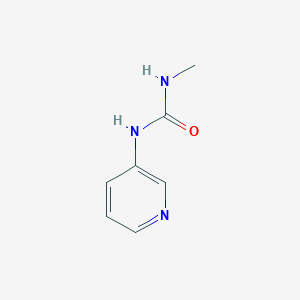
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)
stannane](/img/structure/B14675285.png)
